molecular formula C7H6BrClO4S2 B13125307 Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate

Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate

Cat. No.: B13125307
M. Wt: 333.6 g/mol
InChI Key: KIYYXFGNJYSPNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .

Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate involves its interaction with molecular targets through various pathways:

Properties

Molecular Formula

C7H6BrClO4S2

Molecular Weight

333.6 g/mol

IUPAC Name

ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate

InChI

InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)5-6(15(9,11)12)4(8)3-14-5/h3H,2H2,1H3

InChI Key

KIYYXFGNJYSPNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)Br)S(=O)(=O)Cl

Origin of Product

United States

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